3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide
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Overview
Description
3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide is an organic compound with a complex structure, characterized by the presence of a chlorophenyl group and a methoxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-methoxy-2-(2-methylphenyl)ethylamine under controlled conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide
- 3-(4-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide
- 3-(3-chlorophenyl)-N-[2-hydroxy-2-(2-methylphenyl)ethyl]propanamide
Uniqueness
3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide is unique due to its specific substitution pattern and the presence of both a chlorophenyl and a methoxy-methylphenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-(3-chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c1-14-6-3-4-9-17(14)18(23-2)13-21-19(22)11-10-15-7-5-8-16(20)12-15/h3-9,12,18H,10-11,13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOBKMFDBJLHCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CCC2=CC(=CC=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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